molecular formula C20H17ClN2O4 B2567605 2-(2-chlorophenyl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide CAS No. 1207013-44-2

2-(2-chlorophenyl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2567605
CAS No.: 1207013-44-2
M. Wt: 384.82
InChI Key: KVOKDNXZLRWBME-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H17ClN2O4 and its molecular weight is 384.82. The purity is usually 95%.
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Biological Activity

The compound 2-(2-chlorophenyl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a chlorophenyl group and an isoxazole moiety, which are known to contribute to various biological activities. The molecular formula is C21H22ClN3O3C_{21}H_{22}ClN_{3}O_{3} with a molecular weight of approximately 405.87 g/mol.

PropertyValue
Molecular FormulaC21H22ClN3O3C_{21}H_{22}ClN_{3}O_{3}
Molecular Weight405.87 g/mol
CAS NumberNot specified

Anti-inflammatory Properties

Research indicates that compounds with similar structural features often exhibit anti-inflammatory effects. The IC50 values for related acetamide derivatives have shown promising results in inhibiting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation.

For instance, a study on related compounds demonstrated IC50 values ranging from 0.041 to 0.768 mol/L against COX-2, suggesting that the target compound may also possess significant anti-inflammatory activity .

Antimicrobial Activity

The compound has been investigated for its potential antimicrobial properties. Similar isoxazole derivatives have shown effectiveness against various bacterial strains. For example, derivatives of isoxazole exhibited strong antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. Related acetamides have been evaluated against cancer cell lines such as HepG2 (liver cancer) and exhibited varying degrees of cytotoxicity. One study reported an IC50 of approximately 16.782 µg/mL for a structurally similar derivative . This indicates that the target compound could potentially inhibit cancer cell proliferation.

The biological activity of This compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, such as COX-2.
  • Cellular Signaling Pathways : The compound may modulate signaling pathways associated with inflammation and cancer progression.
  • Membrane Interaction : Antimicrobial activity could be attributed to disruption of bacterial cell membranes.

Study 1: Anti-inflammatory Efficacy

A comparative study evaluated the anti-inflammatory effects of various acetamide derivatives, including those with isoxazole rings. The results indicated that compounds with the chlorophenyl substituent exhibited enhanced COX-2 inhibition compared to others without this modification .

Study 2: Anticancer Potential

In vitro assays conducted on HepG2 cells revealed that compounds structurally similar to the target molecule demonstrated significant cytotoxic effects. The study highlighted the importance of substituent groups in enhancing anticancer activity .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c21-16-4-2-1-3-13(16)10-20(24)22-12-15-11-18(27-23-15)14-5-6-17-19(9-14)26-8-7-25-17/h1-6,9,11H,7-8,10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOKDNXZLRWBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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